(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide
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Description
Pyrazole derivatives, such as “(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide”, are considered pharmacologically important active scaffolds that possess a wide range of pharmacological activities . They have been studied extensively for their diverse applications in areas such as technology, medicine, and agriculture .
Scientific Research Applications
Polymer Synthesis and Material Science
Aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups were prepared from a new monomer derived from similar chemical structures. These synthesized polymers, with intrinsic viscosities ranging from 0.33 to 0.53 dL/g, were found to be soluble in various organic solvents. They exhibited no glass transition temperatures before degradation, with the polyamides and polyimides showing a 5% weight loss temperature of approximately 420°C and 470°C, respectively. These materials did not undergo any thermal transitions, such as degradation or crosslinking, up to 440°C, indicating their potential for high-temperature applications in materials science (S. Kim et al., 2016).
Heterocyclic Chemistry and Synthesis
Research on the synthesis of heterocyclic compounds based on pyrazole derivatives reveals their versatility as building blocks in organic synthesis. For instance, studies involving the synthesis of various 3-aryl-5-cyanopyrazolo[3,4-b]pyridines highlight the structural diversity attainable through different synthetic routes. These compounds have potential applications in the development of new materials, ligands for catalysis, and organic electronic devices (J. Quiroga et al., 1999).
Antimicrobial Research
Pyrazole derivatives have been evaluated for their antimicrobial properties. For example, a series of (E)-3-phenyl-4-(p-substituted phenyl)-3-buten-2-ones were synthesized and tested for their antimicrobial activity. These compounds exhibited a moderate degree of potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential as templates for the development of new antimicrobial agents (E. Sharshira & N. M. Hamada, 2012).
Drug Discovery and Molecular Docking
Molecular docking studies of pyrazole derivatives, particularly focusing on their interaction with cannabinoid receptors, have provided insights into the structural requirements for receptor affinity. Such research aids in the rational design of compounds with potential therapeutic applications, including the development of new drugs targeting cannabinoid receptors for various medical conditions (R. Lan et al., 1999).
Properties
IUPAC Name |
(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c19-15-5-7-17(8-6-15)23-12-13(11-21-23)9-14(10-20)18(24)22-16-3-1-2-4-16/h5-9,11-12,16H,1-4H2,(H,22,24)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYDGMWTCNHYNP-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=CC2=CN(N=C2)C3=CC=C(C=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C(=C/C2=CN(N=C2)C3=CC=C(C=C3)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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